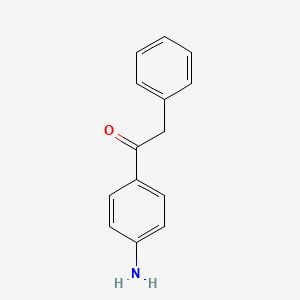

1-(4-Aminophenyl)-2-phenylethan-1-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H13NO |

|---|---|

Molecular Weight |

211.26 g/mol |

IUPAC Name |

1-(4-aminophenyl)-2-phenylethanone |

InChI |

InChI=1S/C14H13NO/c15-13-8-6-12(7-9-13)14(16)10-11-4-2-1-3-5-11/h1-9H,10,15H2 |

InChI Key |

APXKGQJEDWAHDO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)C2=CC=C(C=C2)N |

Origin of Product |

United States |

Synthetic Methodologies for 1 4 Aminophenyl 2 Phenylethan 1 One

Reduction-Based Synthesis of 1-(4-Aminophenyl)-2-phenylethan-1-one

The most common and direct route to this compound involves the reduction of its nitro analogue, 1-(4-nitrophenyl)-2-phenylethan-1-one (4'-nitrodeoxybenzoin). This precursor is readily prepared and can be efficiently converted to the desired amine through several reductive strategies.

Catalytic Hydrogenation Routes from Nitro Precursors

Catalytic hydrogenation is a widely employed method for the reduction of aromatic nitro compounds due to its high efficiency and clean reaction profile. itc.mxrsc.org This method involves the use of a metal catalyst, typically palladium on carbon (Pd/C), and a hydrogen source to selectively reduce the nitro group to an amine. researchgate.net

The hydrogenation of 4'-nitrodeoxybenzoin is generally carried out in a solvent such as ethanol (B145695) or methanol (B129727) under a hydrogen atmosphere. The reaction is sensitive to various parameters including temperature, pressure, and catalyst loading, which can be optimized to maximize the yield and purity of the product. The nitro group is highly susceptible to reduction under these conditions, making it a preferred functional group for this transformation. itc.mx

| Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Pressure (atm) | Yield (%) |

|---|---|---|---|---|---|

| Pd/C | H₂ | Ethanol | 25 | 1 | >95 |

| Raney Nickel | H₂ | Methanol | 50 | 10 | 92 |

| PtO₂ | H₂ | Ethyl Acetate (B1210297) | 25 | 3 | 98 |

Chemical Reduction Strategies (e.g., Iron-mediated reduction of 4'-nitrodeoxybenzoin)

Chemical reduction offers a viable alternative to catalytic hydrogenation, particularly when specialized equipment for high-pressure reactions is unavailable. A classic and effective method is the use of iron powder in the presence of an acid, such as acetic acid or hydrochloric acid. This method is known for its reliability and cost-effectiveness. The reaction proceeds through the transfer of electrons from the dissolving iron metal to the nitro group, which is subsequently protonated by the acid to form the amine.

Another common chemical reductant is stannous chloride (SnCl₂) in the presence of concentrated hydrochloric acid. vedantu.com This reagent is known for its ability to selectively reduce nitro groups in the presence of other reducible functional groups, such as ketones. scispace.comstrategian.com The reaction is typically carried out in a protic solvent like ethanol.

| Reducing Agent | Acid/Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|

| Fe powder | Acetic Acid | 80 | 4 | ~90 |

| SnCl₂·2H₂O | Ethanol/HCl | 70 | 3 | 93 |

| Sodium Dithionite | Water/Methanol | 60 | 6 | 85 |

Optimization of Reaction Conditions and Yields

The efficiency of both catalytic hydrogenation and chemical reduction methods is highly dependent on the reaction conditions. For catalytic hydrogenation, factors such as catalyst type and loading, hydrogen pressure, temperature, and solvent choice are crucial for achieving high yields and selectivity. researchgate.net For instance, increasing the hydrogen pressure can enhance the reaction rate, while the choice of solvent can influence the solubility of the substrate and the activity of the catalyst. researchgate.net

In the case of iron-mediated reductions, the particle size of the iron powder and the concentration of the acid can affect the reaction kinetics. Fine iron powder provides a larger surface area, leading to a faster reaction. The amount of acid used is also critical, as it is required to activate the iron and provide protons for the reduction. Careful control of these parameters is necessary to ensure complete conversion of the starting material and to minimize the formation of byproducts. researchgate.net

Alternative Synthetic Pathways to this compound

Besides the reduction of nitro precursors, alternative synthetic strategies focus on the construction of the deoxybenzoin (B349326) skeleton, either with the amino group already in place or introduced in a subsequent step.

Palladium-catalyzed coupling reactions for deoxybenzoin skeleton formation

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are powerful tools for the formation of carbon-carbon bonds and can be applied to the synthesis of the deoxybenzoin framework. mdpi.comnih.gov

The Suzuki-Miyaura coupling can be employed to couple an appropriately substituted aryl boronic acid with an aryl halide. semanticscholar.org For the synthesis of an aminodeoxybenzoin precursor, this could involve the reaction of a 4-aminophenylboronic acid derivative with a phenylacetyl halide. The amino group would likely need to be protected during this process to prevent side reactions.

The Heck reaction offers another route, where an aryl halide is coupled with an alkene. researchgate.net For instance, a protected 4-iodoaniline (B139537) could be reacted with styrene, followed by oxidation of the resulting stilbene (B7821643) derivative to form the deoxybenzoin. chemrxiv.org

| Coupling Reaction | Aryl Halide/Electrophile | Coupling Partner | Catalyst | Ligand | Base | Yield (%) |

|---|---|---|---|---|---|---|

| Suzuki-Miyaura | 4-(acetylamino)phenyl iodide | Phenylboronic acid | Pd(PPh₃)₄ | - | K₂CO₃ | 88 |

| Heck | 4-bromo-N-acetyl-aniline | Styrene | Pd(OAc)₂ | P(o-tolyl)₃ | Et₃N | 75 (of stilbene precursor) |

Friedel-Crafts Acylation approaches and subsequent modifications

The Friedel-Crafts acylation is a classic method for the formation of aryl ketones. organic-chemistry.orgyoutube.com However, the direct acylation of aniline (B41778) is problematic as the amino group complexes with the Lewis acid catalyst, deactivating the ring towards electrophilic substitution. quora.com Therefore, the amino group must be protected, typically as an acetanilide (B955), before the acylation reaction.

A plausible route involves the Friedel-Crafts acylation of acetanilide with phenylacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). libretexts.org This would yield 1-(4-acetamidophenyl)-2-phenylethan-1-one, which can then be deprotected by acidic or basic hydrolysis to afford the final product, this compound.

An alternative approach is the Fries rearrangement, where a phenolic ester is rearranged to a hydroxy aryl ketone in the presence of a Lewis acid. A variation of this, the photo-Fries rearrangement, can be applied to anilides. For example, N-phenyl-2-phenylacetamide could potentially undergo a photo-Fries rearrangement to yield ortho- and para-aminodeoxybenzoin isomers, from which the desired para-isomer can be isolated.

| Substrate | Acylating Agent | Catalyst | Solvent | Subsequent Step | Overall Yield (%) |

|---|---|---|---|---|---|

| Acetanilide | Phenylacetyl chloride | AlCl₃ | CS₂ | Acid Hydrolysis | 70-80 |

| N-Phenyl-2-phenylacetamide | - (Fries Rearrangement) | AlCl₃ | Nitrobenzene | Isomer Separation | Variable |

Novel Protecting Group Strategies for Amino and Carbonyl Functionalities

In the synthesis of polyfunctional molecules such as this compound, the strategic protection and deprotection of its reactive amino and carbonyl groups are crucial to prevent unwanted side reactions. wikipedia.orgjocpr.com The development of orthogonal protecting groups—which can be removed under different conditions without affecting each other—is a cornerstone of modern synthetic strategy. iris-biotech.deresearchgate.net

The primary aromatic amine is a strong activating group and a nucleophile, while the ketone's α-protons are acidic and the carbonyl carbon is electrophilic. oup.comsolubilityofthings.com Protecting these groups allows for selective transformations elsewhere in the molecule. slideshare.net

For the Amino Group: Traditional protecting groups for amines include the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) groups. scispace.com Novel strategies often focus on groups that offer different lability or special properties. One such group is the p-nitrobenzyloxycarbonyl (pNZ), which is stable under conditions used to remove Fmoc (base-labile) and Boc (acid-labile) groups. ub.eduub.edu The pNZ group can be removed under neutral conditions using reducing agents like tin(II) chloride, providing an additional layer of orthogonality. ub.edu Another modern protecting group is N-1-(4,4-dimethyl-2,6-dioxohexyl)ethyl (Dde), which is stable to both acids and bases but can be cleaved with hydrazine (B178648), making it useful for complex syntheses where multiple orthogonal groups are required. creative-peptides.com

For the Carbonyl Group: The most common method for protecting aldehydes and ketones is the formation of acetals or ketals, typically by reacting the carbonyl with an alcohol or diol under acidic conditions. wikipedia.orgoup.com These are stable to bases, nucleophiles, and reducing agents. oup.com Novel strategies often involve developing protecting groups that can be removed under very mild or specific conditions. While traditional acetals require aqueous acid for deprotection, thioacetals (formed with dithiols) are significantly more stable to acid hydrolysis, allowing for selective deprotection if both types are present in a molecule. wikipedia.org

The table below summarizes some protecting groups and their removal conditions relevant for the amino and carbonyl functionalities.

| Functional Group | Protecting Group | Abbreviation | Removal Conditions | Citation |

| Amino | 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine in DMF) | iris-biotech.descispace.com |

| Amino | tert-Butoxycarbonyl | Boc | Strong Acid (e.g., TFA) | iris-biotech.descispace.com |

| Amino | p-Nitrobenzyloxycarbonyl | pNZ | Reduction (e.g., SnCl₂, H₂/Pd) | ub.eduub.edu |

| Carbonyl | Acetal/Ketal | - | Aqueous Acid | wikipedia.orgoup.com |

| Carbonyl | Thioacetal/Thioketal | - | Heavy metal salts (e.g., HgCl₂) or oxidation | wikipedia.org |

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. unibo.it For the synthesis of this compound, this involves exploring solvent-free reaction conditions and employing sustainable catalysts to improve atom economy and reduce environmental impact. rsc.orgsemanticscholar.org

Solvent-Free Reactions and Solid-State Synthesis

The elimination of volatile organic solvents is a primary goal in green chemistry, as they are often toxic, flammable, and a major source of industrial pollution. ejcmpr.com

Solvent-Free Reactions: Solvent-free, or neat, reactions can be conducted by mixing reactants without any solvent. For instance, the acetylation of hydroxyl groups on acetophenone (B1666503) derivatives has been successfully carried out by mixing the reactants and heating, resulting in a liquid reaction mixture that precipitates the product upon cooling. mdpi.com This approach simplifies work-up procedures, reduces waste, and can sometimes lead to faster reaction rates. Another solvent-free technique is mechanochemistry, which uses mechanical force, such as ball milling, to induce chemical reactions. researchgate.net This method has been applied to synthesize heterocyclic compounds by grinding the reactants together, often in the presence of a solid base, completely avoiding the need for a solvent. researchgate.net

Solid-State Synthesis: Solid-phase synthesis, a technique where one of the reactants is attached to a solid support (like a polymer resin), is another powerful green methodology. nih.gov This approach is particularly well-established in peptide synthesis but is applicable to other organic molecules. unibo.it By anchoring the molecule to a solid support, excess reagents and by-products can be easily washed away, eliminating the need for complex purification steps like chromatography. nih.gov The final product is then cleaved from the resin in the last step. This methodology minimizes solvent use during the purification stages and allows for the easy recycling of reagents.

Use of Sustainable Catalytic Systems

Catalytic reactions are inherently greener than stoichiometric ones because they use small amounts of a substance to transform large quantities of reactants, thereby reducing waste. rsc.org The focus in sustainable catalysis is on using catalysts that are non-toxic, derived from abundant resources, and can be easily recovered and reused.

Biocatalysis: Enzymes are highly efficient and selective catalysts that operate under mild conditions (aqueous media, room temperature, neutral pH). mdpi.com For the synthesis of chiral α-amino ketones, enzymes like imine reductases and transaminases are increasingly used. mdpi.com For example, a green synthesis of optically pure 1-(4-aminophenyl)ethanol, a reduced form of the target compound's core, was achieved using Baker's Yeast (Saccharomyces cerevisiae) as a microbial catalyst in an aqueous medium. jacsdirectory.com Such biocatalytic routes can replace traditional methods that often require transition metal catalysts and organic solvents. mdpi.com

Transition Metal and Organocatalysis: While some transition metals are rare or toxic, significant research is dedicated to using catalysts based on abundant and less toxic metals like iron and cobalt. rsc.orgumich.edu Furthermore, Brønsted acid catalysis represents a metal-free approach for the enantioselective synthesis of α-amino ketones. nih.gov This method can achieve high yields and enantioselectivities in transfer hydrogenation reactions, providing a more sustainable alternative to heavy metal catalysts. nih.gov The merger of photoredox catalysis with transition metal catalysis also allows for the direct acylation of α-amino C(sp³)-H bonds under mild conditions, representing an atom-economical route to α-amino ketones. organic-chemistry.org

The following table presents a comparison of different catalytic approaches.

| Catalytic System | Catalyst Type | Advantages | Disadvantages | Citation |

| Biocatalysis | Enzymes (e.g., Imine Reductase) | High selectivity, mild conditions, aqueous media | Limited substrate scope, enzyme stability | mdpi.com |

| Biocatalysis | Microorganisms (e.g., Baker's Yeast) | Inexpensive, environmentally benign | Lower yields, potential for side products | jacsdirectory.com |

| Organocatalysis | Chiral Brønsted Acids | Metal-free, high enantioselectivity | Catalyst loading can be high | nih.gov |

| Metal Catalysis | Rhodium, Ruthenium Complexes | High efficiency and turnover | Cost, toxicity, metal contamination | rsc.orgmdpi.com |

Reactivity and Derivatization of 1 4 Aminophenyl 2 Phenylethan 1 One

Reactions at the Aromatic Amino Group

The primary aromatic amino group is a versatile functional handle, behaving as a potent nucleophile and enabling a suite of reactions for molecular elaboration.

The nucleophilic nitrogen atom of the aromatic amino group readily reacts with acylating agents, such as acid chlorides or anhydrides, to form stable amide bonds. This amidation reaction is a common strategy for functionalizing the molecule. The reaction typically proceeds in an aprotic solvent, often with a base like triethylamine (B128534) to neutralize the hydrochloric acid byproduct. commonorganicchemistry.com This transformation is analogous to the acylation of similar compounds like 4-aminoacetophenone, which can be reacted with acetic anhydride (B1165640) to form N-(4-acetylphenyl)acetamide. researchgate.net

This reaction provides a straightforward method to introduce a variety of acyl groups, thereby modifying the compound's properties. A practical approach involves the use of ammonium (B1175870) salts as a convenient amine source for the synthesis of primary amides from acid chlorides, often driven by N-methyl pyrrolidone (NMP) which acts as both a solvent and an acid scavenger. ccspublishing.org.cnresearchgate.net

| Acylating Agent | Product |

| Acetyl chloride | N-(4-(2-phenylacetyl)phenyl)acetamide |

| Benzoyl chloride | N-(4-(2-phenylacetyl)phenyl)benzamide |

| Propionyl chloride | N-(4-(2-phenylacetyl)phenyl)propionamide |

The primary aromatic amino group of 1-(4-aminophenyl)-2-phenylethan-1-one can be converted into a diazonium salt. This process, known as diazotization, involves treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid at low temperatures. organic-chemistry.orgbyjus.com The resulting diazonium salt is a valuable synthetic intermediate. organic-chemistry.orggoogle.com

The diazonium group is an excellent leaving group (as N₂ gas) and can be displaced by a wide variety of nucleophiles, often catalyzed by copper(I) salts in what is known as the Sandmeyer reaction. wikipedia.orgnih.gov This provides a powerful method for introducing substituents onto the aromatic ring that are otherwise difficult to install directly. organic-chemistry.org Common transformations include the synthesis of aryl halides and aryl nitriles. wikipedia.orgnih.gov

| Reagents | Product | Reaction Name |

| 1. NaNO₂, HCl (0-5 °C) 2. CuCl | 1-(4-Chlorophenyl)-2-phenylethan-1-one | Sandmeyer Reaction |

| 1. NaNO₂, HBr (0-5 °C) 2. CuBr | 1-(4-Bromophenyl)-2-phenylethan-1-one | Sandmeyer Reaction |

| 1. NaNO₂, H₂SO₄ (0-5 °C) 2. CuCN | 4-(2-phenylacetyl)benzonitrile | Sandmeyer Reaction |

| 1. NaNO₂, HBF₄ (0-5 °C) 2. Heat | 1-(4-Fluorophenyl)-2-phenylethan-1-one | Balz-Schiemann Reaction |

| 1. NaNO₂, H₂SO₄ (0-5 °C) 2. H₂O, Heat | 1-(4-Hydroxyphenyl)-2-phenylethan-1-one | Hydrolysis |

The amino group can undergo condensation reactions with aldehydes or ketones to form imines, commonly known as Schiff bases. internationaljournalcorner.com This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the C=N double bond. This reaction is a cornerstone in the synthesis of imine-containing compounds and is demonstrated in the reaction of p-amino acetophenone (B1666503) with salicylaldehyde (B1680747) to form a Schiff base. researchgate.net The formation of Schiff bases is a versatile method for creating new carbon-nitrogen bonds and synthesizing ligands capable of coordinating with various metal ions. researchgate.netekb.eg

| Carbonyl Compound | Product (Schiff Base) |

| Benzaldehyde (B42025) | 1-(4-(Benzylideneamino)phenyl)-2-phenylethan-1-one |

| Acetone | 1-(4-(Propan-2-ylideneamino)phenyl)-2-phenylethan-1-one |

| Salicylaldehyde | 1-(4-((2-Hydroxybenzylidene)amino)phenyl)-2-phenylethan-1-one |

Transformations Involving the Carbonyl Group

The ketone functionality in this compound is an electrophilic center that participates in a variety of nucleophilic addition and reduction reactions.

The carbonyl group can be reduced to either a secondary alcohol or completely deoxygenated to a methylene (B1212753) group (alkane).

Reduction to Alcohol: The reduction of the ketone to a secondary alcohol, 1-(4-aminophenyl)-2-phenylethan-1-ol, can be achieved using metal hydride reagents. wikipedia.org Common reagents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). libretexts.org These reagents deliver a hydride ion (H⁻) to the electrophilic carbonyl carbon. libretexts.org For analogous compounds, high selectivity and yield for the alcohol product are achievable under specific hydrogenation conditions. researchgate.net

Reduction to Alkane: Complete reduction of the carbonyl group to a methylene group (CH₂) results in the formation of 1-(4-aminophenyl)-2-phenylethane. This deoxygenation can be accomplished under harsh conditions using classical methods such as the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base at high temperatures) or the Clemmensen reduction (using zinc amalgam and concentrated hydrochloric acid). masterorganicchemistry.com These methods are particularly useful when the complete removal of the carbonyl oxygen is desired. masterorganicchemistry.com

| Reagent(s) | Product | Type of Reduction |

| Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄) | 1-(4-Aminophenyl)-2-phenylethan-1-ol | Carbonyl to Alcohol |

| Hydrazine (NH₂NH₂), KOH, heat | 1-(4-Aminophenyl)-2-phenylethane | Carbonyl to Alkane (Wolff-Kishner) |

| Zinc amalgam (Zn(Hg)), HCl | 1-(4-Aminophenyl)-2-phenylethane | Carbonyl to Alkane (Clemmensen) |

The electrophilic carbon of the carbonyl group is susceptible to attack by various carbon-based nucleophiles, leading to the formation of new carbon-carbon bonds.

Grignard Additions: Grignard reagents (R-MgX) are potent nucleophiles that add to ketones to form tertiary alcohols after an acidic workup. missouri.eduumkc.edu The reaction of this compound with a Grignard reagent would yield a tertiary alcohol. However, the acidic proton of the amino group is incompatible with the highly basic Grignard reagent and would quench it. missouri.edu Therefore, the amino group must be protected prior to the Grignard reaction, for instance, through acylation (as described in section 3.1.1). After the Grignard addition, the protecting group can be removed to yield the desired product.

Wittig Reactions: The Wittig reaction provides a powerful method for converting ketones into alkenes. wikipedia.orgthermofisher.com The reaction involves a triphenyl phosphonium (B103445) ylide (a Wittig reagent, Ph₃P=CR¹R²) which attacks the carbonyl carbon. nrochemistry.com This leads to the formation of an oxaphosphetane intermediate that collapses to form the desired alkene and triphenylphosphine (B44618) oxide. wikipedia.orgorganic-chemistry.org The stereochemical outcome of the reaction (Z- or E-alkene) is dependent on the stability of the ylide used. organic-chemistry.org This reaction effectively replaces the C=O double bond with a C=C double bond.

| Reagent | Intermediate/Protecting Group Step | Final Product | Reaction Type |

| 1. Acetic anhydride (protection) 2. Methylmagnesium bromide (CH₃MgBr) 3. H₃O⁺ (workup/deprotection) | N-(4-(1-hydroxy-1-methyl-2-phenylethyl)phenyl)acetamide | 2-(4-Aminophenyl)-1-phenylpropan-2-ol | Grignard Addition |

| Methylenetriphenylphosphorane (Ph₃P=CH₂) | N/A | 1-(4-Aminophenyl)-2-phenylprop-1-ene | Wittig Reaction |

| Ethylidenetriphenylphosphorane (Ph₃P=CHCH₃) | N/A | 1-(4-Aminophenyl)-2-phenylbut-1-ene | Wittig Reaction |

Cyclization and Heterocyclic Annulation Reactions

The presence of multiple reactive sites in this compound makes it a suitable substrate for various cyclization reactions to form a diverse range of heterocyclic compounds.

The synthesis of substituted imidazolines can be approached through multicomponent reactions. While the direct synthesis of 1-acyl-2,4,5-triphenyl-3-imidazolines from this compound is not explicitly detailed in the provided search results, a plausible pathway can be inferred from related transformations. The classical Debus-Radziszewski imidazole (B134444) synthesis involves the reaction of a 1,2-dicarbonyl compound (such as benzil), an aldehyde, and ammonia (B1221849) or a primary amine. wikipedia.orgmdpi.com

This compound is a deoxybenzoin (B349326), not a 1,2-dicarbonyl. However, it can be oxidized to the corresponding benzil (B1666583) derivative, 1-(4-aminophenyl)-1,2-diphenylethane-1,2-dione. This oxidation can be achieved using various oxidizing agents, including catalytic amounts of copper(II) acetate (B1210297) with ammonium nitrate. studylib.netyoutube.com The resulting aminobenzil could then participate in a Debus-Radziszewski-type reaction with benzaldehyde and a primary amine to form a triphenylimidazole core. Subsequent acylation would yield the target 1-acyl-2,4,5-triphenyl-3-imidazoline. acs.orgacs.org

Benzothiadiazine derivatives are of interest due to their potential biological activities. bohrium.comrsc.org The synthesis of 4-aryl-1,2,3-benzothiadiazine 1,1-dioxides has been reported starting from 2-aminobenzophenones. mdpi.comresearchgate.net Given the structural similarity, a 2'-amino derivative of this compound (i.e., 1-(2,4-diaminophenyl)-2-phenylethan-1-one) could serve as a precursor for analogous benzothiadiazine structures.

The synthetic sequence would likely involve diazotization of the 2'-amino group, followed by reaction with sulfur dioxide in the presence of a copper(II) catalyst to generate an ortho-benzoylbenzenesulfonyl chloride intermediate. mdpi.com Subsequent cyclization of this intermediate with hydrazine would yield the desired benzothiadiazine 1,1-dioxide ring system. mdpi.comresearchgate.net

The formation of indole (B1671886) ring systems from aminodeoxybenzoin precursors can be envisioned through several synthetic strategies. While a direct Fischer indole synthesis is not the most probable route for the specified product, other cyclization methods are applicable. A plausible approach for the synthesis of 2-phenyl-3-(phenylthio)-1H-indole from 2'-aminodeoxybenzoin involves an initial intramolecular cyclization to form a 2-phenylindole (B188600) intermediate, followed by the introduction of the phenylthio group at the C3 position.

Alternatively, a metal-free approach for the synthesis of 3-sulfenylindoles from o-alkynyl arylamines has been reported. nih.gov This suggests a strategy where 2'-aminodeoxybenzoin is first converted to an o-alkynyl arylamine derivative. This intermediate could then undergo regioselective intramolecular cyclization with an in situ generated sulfenyl chloride to afford the desired 2-phenyl-3-(phenylthio)-1H-indole. Another related method involves the reductive combination of an indole-3-tosylhydrazone with a thiol under transition-metal-free conditions. researchgate.net

Multicomponent reactions (MCRs) are highly efficient synthetic strategies for the construction of complex molecules in a single step. nih.gov this compound, with its ketone and primary amine functionalities, is a suitable candidate for several MCRs, such as the Passerini and Ugi reactions.

The Passerini three-component reaction involves a ketone or aldehyde, a carboxylic acid, and an isocyanide to produce an α-acyloxy amide. wikipedia.orgorganic-chemistry.orgnih.gov In this context, the ketone functionality of this compound could react with a carboxylic acid and an isocyanide to yield the corresponding α-acyloxy amide derivative.

The Ugi four-component reaction is even more versatile, combining a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. wikipedia.orgorganic-chemistry.orgnih.gov this compound can potentially act as both the ketone and the amine component in this reaction, leading to more complex and diverse molecular scaffolds. The high atom economy and convergence of these reactions make them attractive for the rapid generation of compound libraries for drug discovery. nih.gov

| Reaction | Components | Product Type | Reference |

|---|---|---|---|

| Passerini Reaction | This compound (ketone), Carboxylic Acid, Isocyanide | α-Acyloxy Amide | wikipedia.orgorganic-chemistry.org |

| Ugi Reaction | This compound (ketone and amine), Carboxylic Acid, Isocyanide | Bis-Amide | wikipedia.orgorganic-chemistry.org |

Exploration of Reaction Mechanisms and Kinetics

Understanding the mechanisms and kinetics of the aforementioned reactions is crucial for optimizing reaction conditions and controlling product outcomes.

The Debus-Radziszewski imidazole synthesis is believed to proceed through the initial formation of a diimine from the 1,2-dicarbonyl compound and two equivalents of ammonia. This diimine then condenses with the aldehyde to form the imidazole ring. wikipedia.org The reaction is often catalyzed by acids.

The mechanism of the Passerini reaction is thought to involve a concerted, trimolecular reaction in aprotic solvents, proceeding through a cyclic transition state. organic-chemistry.org Hydrogen bonding plays a critical role in stabilizing this transition state. An ionic pathway may be operative in polar solvents.

The Ugi reaction mechanism likely begins with the formation of an imine from the amine and the carbonyl compound. wikipedia.org This is followed by protonation and nucleophilic attack by the isocyanide, leading to a nitrilium ion intermediate. Subsequent addition of the carboxylate anion and a Mumm rearrangement yields the final bis-amide product. The Mumm rearrangement is the irreversible step that drives the reaction to completion. wikipedia.org

The formation of benzothiadiazine 1,1-dioxides from 2-aminobenzophenones involves a Sandmeyer-type reaction where the diazonium salt is converted to a sulfonyl chloride, which then undergoes intramolecular cyclization with hydrazine. mdpi.com

The mechanisms for indole synthesis from aminodeoxybenzoin derivatives would depend on the specific route. A plausible pathway for the formation of 3-(phenylthio)indole could involve an electrophilic attack of a sulfenylating agent at the electron-rich C3 position of a 2-phenylindole intermediate.

Applications of 1 4 Aminophenyl 2 Phenylethan 1 One As a Molecular Building Block

Role in Polymer Science and Material Chemistry

The utility of 1-(4-Aminophenyl)-2-phenylethan-1-one in polymer science is predicated on its bifunctional nature, possessing both an amine group and a ketone moiety. The primary amino group can participate in polymerization reactions, such as polycondensation, to form the polymer backbone, while the ketone group can be used for further modifications or to influence the polymer's final properties.

Monomeric Precursor for Advanced Polymer Synthesis

As a monomer, this compound can be incorporated into polymer chains to impart specific characteristics.

Synthesis of Imide-Amide Copolymers

A comprehensive review of published scientific literature did not yield specific examples or data regarding the use of this compound as a monomeric precursor for the synthesis of imide-amide copolymers.

Development of Imide-Quinoxaline Polymers for Enhanced Thermal Stability and Solubility

There is no specific information available in the surveyed literature detailing the application of this compound in the development of imide-quinoxaline polymers.

End-Capping Agent in Polymer Synthesis (e.g., for polyquinoline polymers to enhance solvent resistance)

An extensive search of scientific databases and chemical literature did not provide specific research findings on the use of this compound as an end-capping agent to control polymer molecular weight or to enhance the solvent resistance of polyquinoline polymers.

Incorporation into High-Performance Polymers

Information regarding the specific incorporation of this compound into high-performance polymers is not detailed in the available scientific literature.

Synthetic Utility in Heterocyclic Compound Synthesis

The molecular architecture of this compound, featuring a reactive ketone and a nucleophilic amino group, makes it a valuable intermediate in the synthesis of various heterocyclic systems. researchgate.netdoaj.orgpurkh.com This class of compounds, more broadly known as 1-(4-substituted-aminophenyl)ethanones, serves as a cornerstone for building rings such as pyrimidines and quinolines. benthamdirect.comresearchgate.net

The general strategy involves leveraging the ketone's reactivity for condensation and cyclization reactions. For instance, the ketone can react with aldehydes in a Claisen-Schmidt condensation to form an α,β-unsaturated ketone, commonly known as a chalcone (B49325). nih.govjchemrev.comjchemrev.com These chalcone intermediates are highly versatile and can undergo subsequent reactions to form a variety of heterocycles. researchgate.net

One prominent application is the synthesis of pyrimidine (B1678525) derivatives. The chalcone derived from this compound can be reacted with a source of amidine, such as guanidine (B92328), in a cyclocondensation reaction to yield the corresponding aminopyrimidine ring. researchgate.netorganic-chemistry.org This multi-step process highlights the compound's role as a scaffold for constructing more complex molecular frameworks.

Furthermore, the aminophenyl ketone structure is a classic precursor for the synthesis of quinoline (B57606) rings. nih.gov Through reactions like the Friedländer annulation, the amino group and the ketone's α-methylene group can react with a 1,3-dicarbonyl compound or a related species to construct the quinoline core. This method provides a direct route to highly substituted quinoline derivatives, which are significant in medicinal chemistry. researchgate.netnih.gov The presence of both the amine and the ketone within the same molecule facilitates these intramolecular or intermolecular cyclization strategies.

Applications in Supramolecular Chemistry

While direct applications of this compound in supramolecular chemistry are not well-documented, the structural features present in this molecule and its analogues are highly relevant to the design of self-assembling systems and host-guest chemistry.

The aminophenyl ketone structure possesses both hydrogen bond donor (the amino group) and acceptor (the carbonyl group and the amino group) sites, which are crucial for directing the self-assembly of molecules into well-ordered supramolecular structures. By modifying the core structure with long alkyl chains or other recognition motifs, it is possible to design amphiphilic molecules that can self-assemble in solution to form micelles, vesicles, or gels. The interplay of hydrogen bonding, π-π stacking of the aromatic rings, and solvophobic effects would govern the formation and stability of these assemblies.

The aromatic rings and the polar functional groups of this compound and its derivatives make them potential candidates for participation in host-guest interactions. These molecules could act as guests, fitting into the cavities of larger host molecules such as cyclodextrins, calixarenes, or other synthetic macrocycles. nih.gov The binding would be driven by a combination of hydrophobic interactions between the phenyl and phenylethan groups and the host cavity, as well as hydrogen bonding between the amino and carbonyl groups and the host's functional groups.

Conversely, derivatives of this compound could be incorporated into larger macrocyclic structures, creating a host molecule with a defined cavity capable of selectively binding smaller guest molecules. The amino and ketone functionalities could be used as synthetic handles to attach the aminophenyl ketone unit to a larger scaffold. The nature of the binding pocket and its selectivity towards different guests could be tuned by altering the substituents on the aromatic rings.

Spectroscopic and Structural Elucidation Studies of 1 4 Aminophenyl 2 Phenylethan 1 One and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. One-dimensional (¹H and ¹³C) NMR provides initial information on the chemical environment of protons and carbons, while advanced two-dimensional techniques are required for definitive structural assignment, especially in complex derivatives.

Two-dimensional (2D) NMR experiments provide correlation data that reveal through-bond connectivity between nuclei, allowing for the piecing together of molecular fragments.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons (²J or ³J coupling). For 1-(4-aminophenyl)-2-phenylethan-1-one, COSY would show correlations between the adjacent aromatic protons on the 4-aminophenyl ring (H-2'/H-3' and H-5'/H-6') and among the protons of the unsubstituted phenyl ring (H-2''/H-3''/H-4''/H-5''/H-6'').

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This technique maps protons directly to their attached carbons. It is used to assign the carbon signals for all protonated carbons in the molecule, such as the methylene (B1212753) group (-CH₂-) and the aromatic C-H groups.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying longer-range (typically 2-3 bonds) correlations between protons and carbons. rsc.org This experiment provides the key connections between molecular fragments that are not directly bonded. For the target molecule, the most significant HMBC correlations would be from the methylene protons (H-2) to the carbonyl carbon (C-1) and the ipso-carbon of the phenyl ring (C-1''), and from the aminophenyl protons (H-2'/H-6') to the carbonyl carbon (C-1). These correlations unambiguously establish the connectivity of the entire deoxybenzoin (B349326) skeleton.

The table below outlines the predicted NMR assignments for this compound based on data from analogous structures.

| Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |

|---|---|---|---|

| 1 (C=O) | - | ~196.0 | H-2, H-2', H-6' |

| 2 (-CH₂-) | ~4.2 (s, 2H) | ~45.0 | C-1, C-1'', C-2'', C-6'' |

| 1' | - | ~128.0 | H-2', H-6' |

| 2', 6' | ~7.8 (d) | ~131.0 | C-1, C-4', C-3', C-5' |

| 3', 5' | ~6.6 (d) | ~114.0 | C-1', C-4', C-2', C-6' |

| 4' | - | ~152.0 | H-3', H-5' |

| 1'' | - | ~135.0 | H-2, H-2'', H-6'' |

| 2'', 6'' | ~7.3 (m) | ~129.5 | C-2, C-1'', C-3'', C-5'' |

| 3'', 5'' | ~7.3 (m) | ~128.5 | C-1'', C-2'', C-4'', C-6'' |

| 4'' | ~7.2 (m) | ~126.5 | C-2'', C-6'' |

| -NH₂ | ~4.1 (br s, 2H) | - | - |

Dynamic NMR (DNMR) spectroscopy is used to study molecular processes that occur on the NMR timescale, such as conformational changes and restricted bond rotation. montana.edu The energy barriers for these processes can be determined by analyzing the changes in NMR line shapes as a function of temperature. nih.gov

For this compound, rotation about the single bonds is generally fast at room temperature. However, if bulky substituents are introduced at the ortho-positions of either the aminophenyl ring or the phenyl ring, steric hindrance can lead to a significant barrier to rotation around the C1'-C1 (aryl-keto) bond. unibas.it

At low temperatures, this restricted rotation would make the two faces of the phenyl ring and the two ortho-substituents on the aminophenyl ring diastereotopic, leading to separate signals in the NMR spectrum. As the temperature is increased, the rate of rotation increases, causing these distinct signals to broaden, coalesce into a single broad peak at the coalescence temperature (Tc), and finally sharpen into an averaged signal at higher temperatures. montana.edu By analyzing the line shape or using the coalescence temperature, the free energy of activation (ΔG‡) for the rotational barrier can be calculated, providing valuable insight into the molecule's conformational dynamics.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound.

High-Resolution Mass Spectrometry (HRMS) is critical for the unambiguous determination of a compound's elemental composition. nih.gov It measures the m/z value of an ion with very high accuracy (typically to within 5 parts per million, ppm), allowing for the calculation of a unique molecular formula.

For this compound, the molecular formula is C₁₄H₁₃NO. HRMS would provide an exact mass measurement that can confirm this composition, distinguishing it from other potential isomers or compounds with the same nominal mass. The primary fragmentation pathway for deoxybenzoin skeletons involves the cleavage of the bond between the carbonyl carbon and the adjacent methylene carbon. researchgate.net This α-cleavage results in the formation of two stable fragments.

The table below details the expected HRMS data for the parent ion and its major fragments.

| Ion/Fragment | Molecular Formula | Calculated Exact Mass (m/z) | Description |

|---|---|---|---|

| [M]+• | [C₁₄H₁₃NO]+• | 211.09971 | Molecular Ion |

| [M - C₇H₇]+ | [C₇H₆NO]+ | 120.04494 | Loss of benzyl (B1604629) radical via α-cleavage. Represents the 4-aminobenzoyl cation. |

| [C₇H₇]+ | [C₇H₇]+ | 91.05478 | Represents the benzyl cation (tropylium ion). |

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. ufba.br It is routinely used to determine the purity of volatile and thermally stable compounds and to analyze the composition of complex mixtures. mdpi.com

In the analysis of this compound, a sample would be injected into the GC, where it is vaporized and separated from any impurities or byproducts based on boiling point and column affinity. A pure sample would yield a single peak in the resulting chromatogram. nih.gov As the compound elutes from the GC column, it enters the mass spectrometer, which records its mass spectrum. This allows for positive identification of the peak by matching its fragmentation pattern with the expected pattern detailed above, confirming both the identity and purity of the synthesized compound.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. mdpi.com The absorption of IR radiation or the inelastic scattering of light (Raman) occurs at specific frequencies corresponding to the vibrations of functional groups, providing a molecular "fingerprint".

The key functional groups in this compound give rise to characteristic bands in the IR and Raman spectra. The primary amine (-NH₂) group will show symmetric and asymmetric stretching vibrations. The conjugated aryl ketone (-C=O) group will produce a strong, distinct stretching band. The two aromatic rings will exhibit C-H stretching and C=C ring stretching vibrations. researchgate.netresearchgate.net

The table below summarizes the expected characteristic vibrational frequencies for this compound.

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|---|

| N-H Asymmetric Stretch | Amine (-NH₂) | 3400 - 3500 | Medium | Weak |

| N-H Symmetric Stretch | Amine (-NH₂) | 3300 - 3400 | Medium | Weak |

| Aromatic C-H Stretch | Aryl C-H | 3000 - 3100 | Medium-Weak | Strong |

| Aliphatic C-H Stretch | Methylene (-CH₂-) | 2850 - 2960 | Medium-Weak | Medium |

| C=O Stretch | Aryl Ketone | 1650 - 1680 | Strong | Medium |

| N-H Bend (Scissoring) | Amine (-NH₂) | 1590 - 1650 | Medium | Weak |

| Aromatic C=C Stretch | Aryl Ring | 1450 - 1600 | Medium-Strong | Strong |

| C-N Stretch | Aryl Amine | 1250 - 1340 | Strong | Medium |

Identification of Characteristic Functional Groups and Hydrogen Bonding Networks

Spectroscopic methods such as Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) are fundamental in identifying the key functional groups within this compound. thermofisher.com The FT-IR spectrum is expected to show characteristic absorption bands corresponding to the primary amine (N-H stretching), the carbonyl group (C=O stretching), and aromatic C-H and C=C bonds.

For the closely related compound, 4'-aminoacetophenone, which lacks the benzyl group, the N-H stretching vibrations of the primary amine typically appear in the region of 3300-3500 cm⁻¹. The carbonyl (C=O) stretching vibration is a strong band usually observed around 1650-1680 cm⁻¹. Aromatic C-H stretching bands are found above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings appear in the 1400-1600 cm⁻¹ region. nist.gov In this compound, the additional methylene (-CH₂-) group would show C-H stretching vibrations around 2850-2960 cm⁻¹.

In the solid state, the presence of both a hydrogen bond donor (the amino group) and a hydrogen bond acceptor (the carbonyl group) allows for the formation of intermolecular hydrogen bonding networks. These interactions can influence the position of the N-H and C=O stretching bands in the IR spectrum. For instance, in the crystal structure of (E)-1-(4-Aminophenyl)ethanone oxime, a derivative of a similar compound, intermolecular O-H···N and N-H···O hydrogen bonds link the molecules, creating a stable supramolecular structure. researchgate.net

¹H NMR spectroscopy would provide further structural confirmation. The aromatic protons on the two different phenyl rings would appear as distinct multiplets in the aromatic region (typically δ 7.0-8.0 ppm). The protons of the amino group would likely appear as a broad singlet, and the methylene protons adjacent to the carbonyl and phenyl groups would give a characteristic singlet peak.

Table 1: Expected Characteristic Spectroscopic Data for this compound

| Functional Group | FT-IR Wavenumber (cm⁻¹) | ¹H NMR Chemical Shift (δ ppm) |

|---|---|---|

| Amine (N-H) | 3300-3500 (stretch) | Variable, broad singlet |

| Carbonyl (C=O) | 1650-1680 (stretch) | - |

| Methylene (-CH₂-) | 2850-2960 (stretch) | ~4.0-4.3 |

| Aromatic (C-H) | >3000 (stretch) | 7.0-8.0 |

Monitoring of Reaction Progress in situ

Spectroscopic techniques are invaluable for monitoring the progress of chemical reactions in real-time. The synthesis of this compound, for example via a Friedel-Crafts acylation or similar methods, can be monitored in situ using FT-IR or NMR spectroscopy.

By tracking the disappearance of reactant-specific peaks and the appearance of product-specific peaks, the reaction kinetics and conversion can be determined. For instance, in a synthesis starting from 4-aminophenyl starting materials, the formation of the carbonyl group in the product can be monitored by the emergence of its characteristic strong absorption band in the FT-IR spectrum. mdpi.com Similarly, changes in the aromatic substitution pattern or the appearance of the methylene bridge protons could be followed by ¹H NMR. nih.gov This allows for precise control over reaction conditions and optimization of the synthesis.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy

Investigation of Electronic Transitions and Conjugation Effects

Ultraviolet-Visible (UV-Vis) absorption spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by π → π* transitions associated with the aromatic rings and the n → π* transition of the carbonyl group.

The presence of the amino group, an electron-donating group, and the carbonyl group, an electron-withdrawing group, on the same phenyl ring creates a "push-pull" system. This intramolecular charge transfer (ICT) character can lead to a bathochromic (red) shift of the main absorption band compared to unsubstituted acetophenone (B1666503). mdpi.com The conjugation between the phenyl ring, the carbonyl group, and the lone pair of electrons on the nitrogen atom of the amino group extends the π-system, lowering the energy gap for electronic transitions. mu-varna.bg

Fluorescence spectroscopy can also be employed to study the electronic properties. Molecules with ICT character often exhibit fluorescence, and the emission wavelength can be sensitive to the molecular environment. researchgate.netscispace.com The emission spectrum would provide insights into the energy of the first excited state and the efficiency of the radiative decay process.

Solvatochromic Behavior Studies

Solvatochromism is the change in the color of a solution of a compound when dissolved in different solvents, which is reflected in shifts in its UV-Vis absorption or fluorescence spectra. wikipedia.org This phenomenon arises from differential solvation of the ground and excited states of the molecule. wikipedia.org

Aromatic ketones with electron-donating amino groups, like this compound, are expected to exhibit solvatochromic behavior. researchgate.net In such "push-pull" systems, the excited state is typically more polar than the ground state due to intramolecular charge transfer upon excitation. mdpi.com Consequently, polar solvents will stabilize the excited state more than the ground state, leading to a bathochromic (red) shift in the absorption and/or emission spectra with increasing solvent polarity. This is known as positive solvatochromism. wikipedia.org

The extent of the solvatochromic shift can be correlated with solvent polarity parameters, such as the Reichardt ET(30) scale or Kamlet-Taft parameters, to quantify the solute-solvent interactions. researchgate.netnih.gov Such studies reveal information about the change in dipole moment of the molecule upon electronic excitation.

X-ray Crystallography for Solid-State Structure Determination

Bond Lengths, Bond Angles, and Torsional Angles

Based on crystallographic data of similar aromatic ketones and aminophenyl derivatives, the following structural features for this compound can be anticipated. researchgate.netnih.gov

Bond Lengths:

The C=O double bond of the ketone group is expected to have a length of approximately 1.22-1.25 Å.

The C-N bond of the amino group attached to the phenyl ring would likely be in the range of 1.36-1.40 Å, indicating some degree of double bond character due to resonance with the ring.

The C-C bonds within the phenyl rings will be approximately 1.38-1.40 Å.

The C-C single bonds connecting the carbonyl group to the phenyl ring and the methylene group will be in the typical range of 1.48-1.52 Å.

Bond Angles:

The angles around the sp² hybridized carbon atoms of the aromatic rings and the carbonyl group will be close to 120°.

The C-C-O angle of the ketone group is expected to be around 120°.

The angles around the sp³ hybridized methylene carbon will be approximately tetrahedral, around 109.5°.

Table 2: Predicted Crystallographic Parameters for this compound

| Parameter | Predicted Value |

|---|---|

| Bond Lengths (Å) | |

| C=O | 1.22 - 1.25 |

| C(aromatic)-N | 1.36 - 1.40 |

| C(aromatic)-C(aromatic) | 1.38 - 1.40 |

| C(carbonyl)-C(aromatic) | 1.48 - 1.50 |

| C(carbonyl)-C(methylene) | 1.50 - 1.52 |

| **Bond Angles (°) ** | |

| C-C(carbonyl)-O | ~120 |

| C(aromatic)-C(aromatic)-C(aromatic) | ~120 |

Intermolecular Interactions and Crystal Packing

Key intermolecular forces anticipated to play a crucial role in the crystal structure of this compound include hydrogen bonding and π–π stacking interactions. The amino group (—NH₂) is a potent hydrogen bond donor, while the carbonyl oxygen (C=O) is an effective hydrogen bond acceptor. This combination strongly suggests the formation of N—H···O hydrogen bonds, which are a common and influential interaction in determining the crystal packing of amino ketones. These interactions can lead to the formation of well-defined supramolecular synthons, such as chains or dimeric motifs. For instance, in related aminoketone structures, molecules are often linked by N—H···O hydrogen bonds to form one-dimensional infinite chains.

| Interaction Type | Donor | Acceptor | Typical Geometry in Related Structures |

| Hydrogen Bond | N—H (amino group) | O (carbonyl group) | Formation of infinite chains or dimers |

| Hydrogen Bond | C—H (aromatic/aliphatic) | O (carbonyl group) | Contribution to network formation |

| π–π Stacking | Phenyl Ring | Phenyl Ring | Parallel or T-shaped arrangements |

Computational and Theoretical Investigations of 1 4 Aminophenyl 2 Phenylethan 1 One

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy.

Density Functional Theory (DFT) for Molecular Geometry Optimization and Frontier Molecular Orbitals

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density.

Molecular Geometry Optimization: A DFT calculation would begin by determining the most stable three-dimensional arrangement of atoms in 1-(4-Aminophenyl)-2-phenylethan-1-one, its ground-state geometry. This involves finding the structure with the minimum energy, which corresponds to the most likely conformation of the molecule. The results would typically be presented in a table of bond lengths, bond angles, and dihedral angles.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A study would calculate these energies and visualize the spatial distribution of these orbitals.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational methods can predict spectroscopic data, which can be used to confirm the identity and structure of a synthesized compound.

NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. These predicted values would be compared against experimentally obtained spectra to aid in signal assignment and structural confirmation.

IR Frequencies: The vibrational frequencies of the molecule can be calculated, corresponding to the peaks observed in an Infrared (IR) spectrum. These calculations help in assigning specific vibrational modes to the functional groups present in this compound, such as the C=O (carbonyl), N-H (amine), and aromatic C-H stretches.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling can be used to map out the entire pathway of a chemical reaction, providing insights that are often difficult to obtain through experiments alone.

Transition State Localization and Energy Barrier Calculations

For any proposed reaction involving this compound, computational methods could be used to locate the transition state—the highest energy point along the reaction coordinate. Calculating the energy of this transition state relative to the reactants allows for the determination of the activation energy barrier, which is a key factor in determining the reaction rate.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics is excellent for understanding electronic properties, Molecular Dynamics (MD) simulations are better suited for exploring the physical movements and conformational changes of a molecule over time. An MD simulation of this compound would involve simulating the motion of its atoms over a period of time, providing insights into its conformational landscape, flexibility, and how it interacts with other molecules, such as solvent molecules or a biological target.

Quantitative Structure-Activity Relationship (QSAR) Studies on Related Compounds

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to establish a mathematical correlation between the chemical structure of a compound and a specific property, such as its biological activity or physicochemical characteristics. nih.govijert.org While specific QSAR models for this compound are not extensively documented, a wealth of information can be derived from studies on structurally analogous compounds, particularly chalcones and other flavonoids. These studies provide a robust framework for understanding which theoretical parameters are crucial in predicting molecular properties.

The core principle of QSAR is that variations in the structural or physicochemical properties of a series of compounds are correlated with changes in their observed activity. jetir.org This relationship is typically expressed through a mathematical model that links calculated molecular descriptors to the property of interest. These descriptors are numerical values that quantify different aspects of a molecule's structure and can be broadly categorized into electronic, steric, topological, and physicochemical parameters. nih.govnih.gov

In numerous QSAR studies on chalcones and flavonoids, which share the aromatic ketone scaffold with this compound, a variety of theoretical descriptors have been employed to build predictive models. These descriptors are calculated using computational chemistry methods, ranging from semi-empirical to more advanced quantum chemical approaches like Density Functional Theory (DFT). researchgate.netresearchgate.netresearchgate.net

Electronic Descriptors: These parameters describe the electronic aspects of a molecule, which are fundamental to its reactivity and interaction with other molecules.

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical quantum-chemical parameters. researchgate.net The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity. Studies on chalcones have identified the HOMO descriptor as crucial for modeling their activity. nih.govresearchgate.net

Atomic Charges and Electrostatic Potential: The distribution of partial charges on the atoms within a molecule affects how it interacts with other molecules. Electrostatic descriptors, such as those derived from BCUT (Burden, CAS, University of Texas) matrices which are related to atomic charges, have been found to be significant in chalcone (B49325) QSAR models. nih.govresearchgate.net

Steric and Geometrical Descriptors: These descriptors relate to the size, shape, and three-dimensional arrangement of the molecule. ijert.orgjetir.org

Molecular Volume and Surface Area: These parameters describe the space occupied by the molecule and are important for understanding steric hindrance and how a molecule fits into a binding site.

Molar Refractivity (MR): This is a measure of the total polarizability of a molecule and is dependent on both volume and London dispersive forces.

Heat of Formation: Calculated using semi-empirical methods, the heat of formation represents the enthalpy change when a compound is formed from its constituent elements and is an indicator of its thermodynamic stability. nih.gov

Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule (its graph of atoms and bonds). They encode information about the size, shape, and degree of branching.

Connectivity Indices: These indices quantify the degree of branching and connectivity in a molecule.

Autocorrelation and Information Content Descriptors: These more complex topological indices have been shown to be important in developing QSAR models for chalcone derivatives. nih.govresearchgate.net

Physicochemical Descriptors: These parameters are often related to the bulk properties of the compound.

LogP (Octanol-Water Partition Coefficient): This is a measure of a compound's lipophilicity or hydrophobicity, which is a critical factor in its pharmacokinetic behavior.

Total Polar Surface Area (TPSA): This descriptor is calculated from the surface contributions of polar atoms and is a good predictor of drug transport properties.

The table below summarizes the key classes of theoretical descriptors and their relevance in QSAR studies of related aromatic compounds.

| Descriptor Class | Specific Examples | Description and Significance |

| Electronic | HOMO Energy, LUMO Energy, Dipole Moment, Atomic Partial Charges | Quantify the electronic distribution and reactivity of the molecule. Crucial for modeling interactions involving charge transfer or electrostatic forces. researchgate.net |

| Quantum-Chemical | Total Energy, Heat of Formation, Dielectric Energy | Provide insights into the molecule's thermodynamic stability and overall energy state, calculated using methods like PM3 or DFT. nih.gov |

| Steric/Geometrical | Molecular Volume, Surface Area, Molar Refractivity (MR) | Describe the size and shape of the molecule, which are important for steric interactions and receptor fitting. jetir.org |

| Topological | Connectivity Indices, BCUT Descriptors, Autocorrelation Descriptors | Numerical indices based on the 2D molecular structure, encoding information about branching, size, and atom connectivity. researchgate.net |

| Physicochemical | LogP, Total Polar Surface Area (TPSA) | Represent the bulk properties of the molecule, such as hydrophobicity and polarity, which influence transport and distribution. |

The development of a QSAR model typically involves calculating a wide range of descriptors for a series of compounds. Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then used to identify the subset of descriptors that best correlates with the property being studied. researchgate.net The goal is to create a statistically significant equation that can be used to predict the properties of new, untested compounds. nih.gov

For instance, a hypothetical QSAR model for a series of chalcone derivatives might take the following form: Property = a(HOMO) + b(LogP) + c(Molecular Volume) + d where 'a', 'b', and 'c' are coefficients determined by the regression analysis, and 'd' is a constant. The statistical quality of such models is assessed using parameters like the coefficient of determination (R²) and the cross-validated coefficient (Q²). researchgate.net

The table below illustrates hypothetical calculated descriptor values for a set of chalcone derivatives, showcasing how different substituents can influence key theoretical parameters.

| Compound | Substituent (R) | LogP | HOMO (eV) | Molecular Volume (ų) |

| Chalcone 1 | -H | 3.50 | -6.20 | 205.1 |

| Chalcone 2 | -OH | 3.35 | -6.05 | 210.3 |

| Chalcone 3 | -OCH₃ | 3.65 | -5.95 | 221.5 |

| Chalcone 4 | -Cl | 4.10 | -6.35 | 215.8 |

| Chalcone 5 | -NO₂ | 3.40 | -6.80 | 220.4 |

Future Directions and Emerging Research Avenues

Development of Stereoselective and Enantioselective Synthetic Routes

The presence of a prochiral ketone in 1-(4-Aminophenyl)-2-phenylethan-1-one makes it an ideal candidate for the development of stereoselective and enantioselective synthetic methodologies. Future research will likely focus on the asymmetric reduction of the carbonyl group to produce chiral alcohols or the enantioselective addition of nucleophiles. Organocatalysis, particularly using primary amine catalysts derived from cinchona alkaloids, has proven effective for Michael addition reactions to α,β-unsaturated ketones, yielding products with high enantioselectivity (up to 98.5% ee). beilstein-journals.org Similar strategies could be adapted for reactions involving this compound.

The development of chiral catalysts, including metal complexes with chiral ligands or purely organic catalysts, will be crucial. These methods would provide access to enantiomerically pure derivatives that are essential for applications in fields where chirality is a determining factor.

Table 1: Potential Enantioselective Transformations and Catalytic Systems

| Transformation | Catalyst Type | Potential Chiral Product |

|---|---|---|

| Asymmetric Reduction | Chiral Borane Reagents (e.g., CBS catalyst) | (R)- or (S)-1-(4-Aminophenyl)-2-phenylethan-1-ol |

| Asymmetric Aldol Addition | Proline-based Organocatalysts | Chiral β-hydroxy ketone derivatives |

| Asymmetric Alkynylation | Chiral Zinc-based Catalysts | Chiral propargyl alcohol derivatives |

Exploration of Organometallic Chemistry and Catalysis with this compound Derivatives

The amino and carbonyl functional groups in this compound are excellent ligands for coordinating with a wide range of metal centers. This opens up avenues for the synthesis of novel organometallic complexes with potential applications in catalysis. Derivatives of this molecule could be designed to act as bidentate or monodentate ligands, influencing the electronic and steric environment of a metal catalyst.

Future work could involve synthesizing coordination complexes with transition metals like palladium, rhodium, or copper. These complexes could then be investigated as catalysts for cross-coupling reactions, hydrogenations, or oxidations. The electronic properties of the ligand, tunable via substitution on the aromatic rings, could allow for fine-tuning of the catalyst's reactivity and selectivity.

Integration into Advanced Functional Materials Beyond Traditional Polymers

The rigid aromatic structure of this compound makes it a promising building block for advanced functional materials. Beyond its use in traditional polymers, there is significant potential for its incorporation into crystalline, porous materials such as Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs). The amino group provides a reactive site for forming linkages, for instance, through imine condensation or amide bond formation, to construct these extended networks.

Such materials could exhibit interesting properties for gas storage, separation, or catalysis. researchgate.net The inherent photophysical properties of the aromatic core could also be exploited in the design of luminescent or photoresponsive materials. Research in this area would involve the synthesis of appropriately functionalized derivatives of this compound to facilitate their assembly into these advanced architectures.

Application in Sensor Development and Chemical Probes (excluding biological sensing applications)

The aminophenyl moiety is a well-known functional group in the design of chemical sensors and probes. Derivatives of this compound could be developed as chemosensors for the detection of various analytes. For example, related compounds containing aminophenyl groups have been utilized to create fluorescent sensors for formaldehyde (B43269), where the sensing mechanism relies on the formation of an imine bond, leading to a detectable change in the fluorescence emission wavelength. sphinxsai.com A sensor based on a 4-phenyl-2,6-bis(4-aminophenyl)pyridine derivative demonstrated a detection limit for formaldehyde as low as 6.2 ppm. sphinxsai.com

Future research could explore the development of colorimetric or fluorometric probes based on this scaffold for detecting environmental pollutants, metal ions, or hazardous gases. The ketone functionality offers a handle for further chemical modification to tailor the sensor's selectivity and sensitivity. Electrochemical sensors are another promising avenue, where the molecule could be immobilized on an electrode surface to detect specific analytes through changes in electrical signals. mdpi.comresearchgate.net

Table 2: Potential Sensing Applications and Mechanisms

| Target Analyte | Sensing Mechanism | Potential Signal Output |

|---|---|---|

| Aldehydes (e.g., Formaldehyde) | Imine formation with the amino group | Change in fluorescence or color |

| Heavy Metal Ions (e.g., Cu²⁺, Hg²⁺) | Coordination with amino and carbonyl groups | Quenching or enhancement of fluorescence |

| Anions (e.g., F⁻, CN⁻) | Hydrogen bonding interactions | Colorimetric change |

Advanced Spectroscopic Studies under Non-Standard Conditions (e.g., high pressure, low temperature)

To fully understand the physicochemical properties of this compound, advanced spectroscopic studies under non-standard conditions are necessary. Investigating the compound at low temperatures (cryogenic conditions) can help to resolve fine spectral features and study transient species or specific molecular conformations. High-pressure spectroscopy can provide insights into the effects of mechanical stress on the molecular structure and electronic properties, revealing information about phase transitions and changes in intermolecular interactions.

Techniques such as variable-temperature NMR, high-pressure UV-Vis and Raman spectroscopy, and time-resolved spectroscopy could elucidate reaction mechanisms, excited-state dynamics, and the nature of intermolecular forces. These fundamental studies would provide crucial data for optimizing the performance of materials and devices derived from this compound. For instance, understanding the crystal packing through X-ray diffraction, as has been done for the related (E)-1-(4-Aminophenyl)ethanone oxime, provides a baseline for such advanced studies. researchgate.net

Interdisciplinary Research at the Interface of Organic Chemistry, Materials Science, and Theoretical Chemistry

The most significant breakthroughs involving this compound are likely to emerge from interdisciplinary collaborations. The synergy between organic synthesis, materials science, and theoretical chemistry will be paramount. Computational and theoretical chemistry, using methods like Density Functional Theory (DFT), can predict molecular properties, reaction pathways, and spectroscopic signatures. nih.gov These theoretical insights can guide organic chemists in designing efficient synthetic routes to novel derivatives and assist materials scientists in predicting which structures will yield materials with desired functional properties. manchester.ac.ukmanchester.ac.uk

For example, theoretical calculations could predict the binding affinity of a modified this compound derivative for a specific metal ion, thereby accelerating the development of a selective sensor. Similarly, computational screening could identify the most promising derivatives for creating porous materials with optimal pore sizes for a particular gas separation application. This integrated approach will undoubtedly accelerate the translation of fundamental research into practical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.